molecular formula C66H130O22 B576736 Polyglyceryl-10 distearate CAS No. 12764-60-2

Polyglyceryl-10 distearate

Cat. No. B576736
CAS RN: 12764-60-2
M. Wt: 1275.744
InChI Key: IZQCRASWMKZRIV-UHFFFAOYSA-N
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Description

Polyglyceryl-10 distearate is a diester of stearic acid and Polyglycerin-10 . It is a yellow waxy solid that is used as a water-in-oil emulsifier in various make-up formulas . It contains polymerised glycerin as an alcoholic component .


Synthesis Analysis

Polyglyceryl-10 distearate is synthesized by the esterification reaction between polyglycerin-10 and stearic acid . A study on the synthesis, characterization, self-assembly, and irritation studies of Polyglyceryl-10 caprylates provides insights into the synthesis process .


Molecular Structure Analysis

The molecular formula of Polyglyceryl-10 distearate is C66H130O22 . The number behind “polyglyceryl-” refers to the average number of glycerin units .


Physical And Chemical Properties Analysis

Polyglyceryl-10 distearate has an acid value of 2.0 mg KOH/g, a saponification value of 105-125, an iodine value of 3.0, and a melting point of 50-58°C . It appears as a yellow waxy solid .

Scientific Research Applications

  • Nanomedicine Applications : Polyglycerol fatty acid esters like Polyglyceryl-10-monostearate (PG-10-MS) show promise as alternatives to PEGylated lipids for liposome coating. These compounds demonstrate considerable serum stability and compatibility with red blood cells, significantly prolonging the blood circulation of liposomes. They are less likely to induce the production of anti-PEG IgM, suggesting their potential as good candidates for liposome preparation in nanomedicine applications (Chen & Zhang, 2022).

  • Dermatology and Allergy Studies : In dermatology, a case of allergic contact dermatitis was observed in an 80-year-old woman due to Polyglyceryl-10 laurate, indicating the need for caution in using polyglyceryl esters in sensitive individuals (Washizaki et al., 2008).

  • Emulsion Technology : Research in emulsion technology has explored the use of Polyglyceryl-10 distearate and related compounds in the demulsification of crude oil emulsions. Such studies provide insights into optimizing the conditions for maximum water separation efficiency in the petroleum industry (Roshan, Ghader, & Rahimpour, 2018).

  • Cosmetic Formulation : In cosmetics, Polyglyceryl-10 caprylates have been investigated for their potential as safe and effective ingredients. They can form nanoparticles in water, offering desirable properties like good makeup removal efficacy and moderate irritation potential, suggesting their usefulness in cosmetic formulations (Zhang et al., 2020).

Mechanism of Action

Polyglyceryl-10 distearate functions as an emulsifier, helping water and oil to mix nicely together . It is created by attaching ten water-loving glycerin molecules with the oil-loving fatty acid, stearic acid .

properties

IUPAC Name

[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H130O22/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-62(83)85-51-61(88-63(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)60(35-52(75)41-67)64(36-53(76)42-68,37-54(77)43-69)66(40-57(80)46-72,87-50-59(82)48-74)65(38-55(78)44-70,39-56(79)45-71)86-49-58(81)47-73/h52-61,67-82H,3-51H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQCRASWMKZRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H130O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1275.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 102600788

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